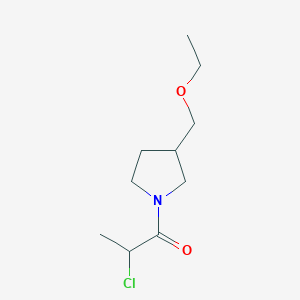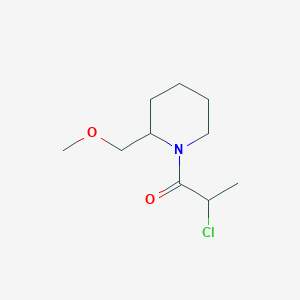
2-(4,4-difluorooctahydro-2H-isoindol-2-yl)propanoic acid
Overview
Description
2-(4,4-Difluorooctahydro-2H-isoindol-2-yl)propanoic acid (DFOIPA) is an organic acid that has been studied for its various applications in scientific research. It has been used as a building block for synthesizing various compounds, as a substrate for enzyme-catalyzed reactions, and as a probe for studying protein-protein interactions. DFOIPA has also been used in numerous biochemical and physiological studies, such as in the study of the role of calcium in cell signaling and in the study of the role of nitric oxide in the regulation of vascular tone.
Scientific Research Applications
Synthesis and Biological Activities
Studies on similar compounds reveal advancements in synthesis methods and the exploration of biological activities. For example, research on isoindolone derivatives, closely related to the target compound, indicates a range of biological activities including anti-inflammatory, antiarrhythmic, and nootropic effects, highlighting the potential therapeutic applications of these compounds (Csende, Jekő, & Porkoláb, 2011). Such derivatives are explored for their roles in synthesizing compounds that may interact with various biological pathways, suggesting the potential for developing new drugs or therapeutic agents.
Environmental and Industrial Applications
Further, studies on fluorotelomer alcohols, though not directly the same, indicate ongoing efforts to understand the environmental fate and potential industrial applications of fluorinated compounds. These studies aim at identifying major sources of perfluorocarboxylic acid (PFCA) in nonoccupational indoor environments and evaluating the effectiveness of fluorinated compounds in consumer products (Liu, Guo, Folk, & Roache, 2015). This research area highlights the environmental impact of fluorinated substances and their derivatives, underscoring the importance of developing compounds with reduced environmental footprints.
Advanced Materials Development
The exploration of novel synthetic routes and the physicochemical properties of related compounds underscores the potential for developing advanced materials. The synthesis and characterization of various derivatives demonstrate the chemical versatility and potential industrial applications of such compounds, from pharmaceuticals to specialized materials (Kutubi & Kitamura, 2011). These efforts contribute to a better understanding of how specific structural modifications can influence the physical and chemical properties of the resulting materials, offering pathways to novel applications.
properties
IUPAC Name |
2-(7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO2/c1-7(10(15)16)14-5-8-3-2-4-11(12,13)9(8)6-14/h7-9H,2-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXDNDHBAOQNIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC2CCCC(C2C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















